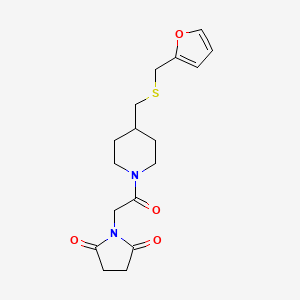

![molecular formula C16H12ClNO5 B2656640 methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-39-5](/img/structure/B2656640.png)

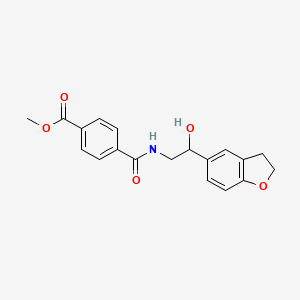

methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-b]pyridine ring, a carboxylate group, and a methoxymethyl group. These features suggest that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations could be used to determine structure parameters in the ground state .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and overall structure. Pyridinium salts, for example, have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make it polar and potentially soluble in water .Scientific Research Applications

Chromene-Derived Complexes in Synthesis

The carbene complex derivative of chromene has been utilized in synthesizing naphthopyran and naphthopyrandione units, which are integral in photochromic materials and biologically active natural products. This process involves a benzannulation reaction leading to 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, highlighting the compound's role in advanced synthetic chemistry (Rawat, Prutyanov, & Wulff, 2006).

Functionalized Azaxanthene-Derived Nonsteroidal Modulators

A practical synthesis route for functionalized 2-aryl-5H-chromeno[2,3-b]pyridines (azaxanthenes) was developed, showcasing the potential of chromene derivatives in creating novel glucocorticoid receptor modulators. This process includes the addition of lithiated dichloropyridine to salicylaldehyde followed by cyclization, emphasizing the compound's significance in medicinal chemistry (Conlon et al., 2016).

Photoreactions in Methanol

Studies on the UV-irradiation of methyl 2-pyridinecarboxylate in methanol revealed insights into the compound's photoreactions. This research is crucial for understanding the photochemical properties of similar compounds and their potential applications in various scientific fields (Sugiyama et al., 1981).

Synthesis of Thiazole Substituted Coumarins

The synthesis of thiazole-substituted coumarins, starting from related chromen derivatives, showcases the compound's role in creating innovative molecules with potential antibacterial and antifungal activities. This area of research is significant in the development of new therapeutic agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Synthesis of Novel Pyrano[2,3-f]chromenone Derivatives

Research on the synthesis of novel pyrano[2,3-f]chromenone derivatives from resorcinol, involving reactions with various aldehydes, demonstrates the compound's potential in creating cytotoxic agents. This is particularly relevant in cancer research and the development of new oncological treatments (Alizadeh, Saeedi, Dehghan, Foroumadi, & Shafiee, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 7-chloro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-21-7-12-9(16(20)22-2)6-11-14(19)10-5-8(17)3-4-13(10)23-15(11)18-12/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNIVLCQUKIAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2656557.png)

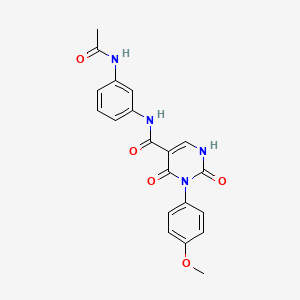

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2656559.png)

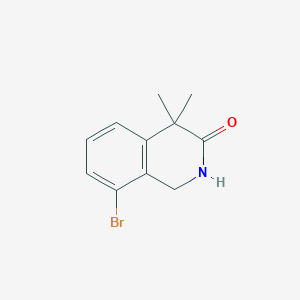

![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)

![2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide](/img/structure/B2656571.png)

![5-Methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-oxopyridazine-4-carboxylic acid](/img/structure/B2656577.png)